5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-22-11-14(17(26-2)9-18(22)24)19(25)23-7-4-13(5-8-23)12-27-16-3-6-21-10-15(16)20/h3,6,9-11,13H,4-5,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHVTLGMGSBTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperidine Nitrogen
The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps. This is achieved by treating piperidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions.
Mesylation of Hydroxymethyl Group
The hydroxymethyl substituent at the 4-position of piperidine is converted to a mesylate (methylsulfonyloxy) group using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (DCM). This step activates the position for nucleophilic displacement:
Nucleophilic Substitution with 3-Chloropyridin-4-ol
The mesylate intermediate undergoes nucleophilic substitution with 3-chloropyridin-4-ol in dimethylformamide (DMF) at 80°C using potassium carbonate (KCO) as a base. This step installs the (3-chloropyridin-4-yl)oxy methyl group with yields exceeding 90%:
Reaction Optimization :
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Solvent : DMF enhances solubility of aromatic nucleophiles.
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Base : KCO provides sufficient basicity without promoting hydrolysis.
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Temperature : 80°C balances reaction rate and side-product formation.
Dihydropyridinone Ring Synthesis
Cyclization of β-Ketoamide Precursors
The dihydropyridinone ring is synthesized via cyclization of a β-ketoamide precursor. For example, methyl 3-methoxy-4-oxopentanoate is treated with methylamine in ethanol under reflux to form the 1-methyl-4-methoxy-1,2-dihydropyridin-2-one core.
Functionalization at Position 5
Coupling and Final Assembly
Deprotection of Boc Group
The Boc-protected piperidine is deprotected using hydrochloric acid (HCl) in dioxane to yield the free amine:
Amide Bond Formation
The piperidine amine is coupled to the dihydropyridinone carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This step forms the critical 1-carbonyl linkage:
Yield and Purity :
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Typical yields range from 70–85% after purification by silica gel chromatography (EtOAc/hexane gradient).
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Purity exceeds 95% as confirmed by high-performance liquid chromatography (HPLC).
Scalability and Industrial Considerations
Flow Chemistry Applications
For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. A patent by EvitaChem highlights a 3-fold increase in throughput using flow conditions for analogous piperidine-carbonyl compounds.
Chemical Reactions Analysis
Oxidation: : It can undergo oxidation reactions, potentially forming various N-oxide derivatives.
Reduction: : Reduction reactions might target the chloropyridine or the carbonyl groups, leading to corresponding amines or alcohols.
Substitution: : The chlorine atom in the pyridine ring can be replaced by other nucleophiles, forming a variety of substituted derivatives.
Oxidation: : KMnO4, H2O2, or m-CPBA in the presence of a solvent like acetic acid.
Reduction: : LiAlH4, NaBH4, or hydrogenation over Pd/C.
Substitution: : Sodium azide, thiols, or amines in solvents like DMSO or DMF.
Oxidation yields N-oxides.
Reduction gives amines or alcohols.
Substitution leads to various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets. Notable applications include:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug candidate.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, including metalloproteinases, which are implicated in cancer metastasis and tissue remodeling .
Research has shown that this compound interacts with several biological pathways:
- Receptor Binding Studies : Investigations into its binding affinities suggest that it may act on specific receptors involved in neurotransmission and cellular signaling .
- Metabolic Pathway Analysis : Studies have examined how this compound is metabolized within biological systems, providing insights into its pharmacokinetics and potential side effects .
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against human breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that modifications to the structure could enhance potency against tumor cells .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in cancer progression. The compound demonstrated effective inhibition of MMP activity in vitro, indicating its potential use in therapies aimed at preventing metastasis .
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The piperidine and pyridine moieties facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involve complex biochemical interactions that are subject to ongoing research.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences and Implications
Ring Systems: The target compound’s dihydropyridinone ring may confer improved solubility and metabolic stability over fully aromatic systems (e.g., pyrimidine in 1353985-24-6 or pyridazine in 1363383-02-1). Partial saturation reduces π-stacking but enhances resistance to oxidative degradation .
This could enhance affinity for hydrophobic enzyme pockets. The methylthio group in 1353985-24-6 may increase lipophilicity but reduce solubility compared to the target compound’s methoxy group.
Physicochemical Properties: Molecular Weight: The target compound (estimated MW ~435 g/mol) is heavier than 1363383-02-1 (MW ~168 g/mol), suggesting differences in membrane permeability. Ionization: The hydrochloride salt in 1330750-51-0 improves aqueous solubility, whereas the target compound’s neutral dihydropyridinone may require formulation optimization.
Biological Activity
The compound 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of heterocyclic compounds, characterized by the presence of a piperidine ring and a dihydropyridinone moiety. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine core and the introduction of various functional groups. Optimized conditions are crucial for achieving high yields and purity during synthesis.
Synthetic Route Overview
- Formation of Piperidine Core : Utilizing piperidine derivatives as starting materials.
- Introduction of Chloropyridinyl Group : Achieved through electrophilic substitution reactions.
- Coupling with Dihydropyridinone Moiety : Involves condensation reactions under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Inhibition of Phosphodiesterase (PDE) : Demonstrated significant inhibitory activity towards PDE5, which is involved in various physiological processes including vasodilation .
- Antibacterial Properties : Exhibits activity against certain bacterial strains, indicating potential use in antimicrobial therapies .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Vasorelaxant Activity : In a study involving hypoxic rats, the compound reduced mean pulmonary arterial pressure significantly, showcasing its potential as a therapeutic agent for pulmonary hypertension .
- Enzyme Inhibition : The compound showed promising results as an acetylcholinesterase (AChE) inhibitor, which is critical for conditions like Alzheimer's disease. IC50 values were reported in the low micromolar range .
- Comparative Analysis : When compared to similar compounds, this molecule exhibited enhanced stability and targeted biological effects, making it a candidate for further pharmacological development.
Data Table: Summary of Biological Activities
Discussion
The biological activities exhibited by this compound suggest its potential as a multi-target therapeutic agent. Its ability to inhibit PDE5 could be particularly beneficial in treating cardiovascular conditions, while its antibacterial properties open avenues for infectious disease management.
Q & A
Basic Questions
Q. What are the recommended methodologies for synthesizing 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one?
- Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Coupling of 3-chloropyridin-4-ol with a piperidine derivative via nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .
- Step 2 : Carbonyl group introduction using activated carbonyl reagents (e.g., carbonyldiimidazole) to functionalize the piperidine ring .
- Step 3 : Cyclization of the dihydropyridin-2-one core under reflux conditions with methoxy and methyl group incorporation .
- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature control (40–80°C), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yields .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy at C4, methyl at N1) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (CHClNO) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation, particularly the dihydropyridin-2-one ring puckering and piperidine-ether linkage geometry .
Q. What preliminary assays are used to evaluate its bioactivity?
- Answer :
- Antibacterial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Beta-Lactamase Inhibition : Fluorescent substrate assays to measure IC values, given its structural similarity to known inhibitors .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Questions
Q. How can reaction yields be optimized during the synthesis of the piperidine-1-carbonyl intermediate?
- Answer :
- Table 1 : Key Parameters for Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | ↑ Solubility |
| Temperature | 60–70°C | ↑ Reactivity |
| Catalyst Loading | 5 mol% Pd(OAc) | ↑ Coupling Efficiency |
| Reaction Time | 12–18 hours | Avoids byproducts |
- Method : Use design-of-experiments (DoE) to statistically validate interactions between variables .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting beta-lactamase inhibition?
- Answer :
- Core Modifications : Systematically vary substituents (e.g., replace 3-chloropyridinyl with fluorophenyl) to assess steric/electronic effects .
- In Silico Docking : Use AutoDock Vina to model interactions with beta-lactamase active sites (e.g., TEM-1, SHV-1) .
- In Vitro Validation : Compare inhibition kinetics (K) of analogs using nitrocefin hydrolysis assays .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target effects in bacterial strains showing resistance .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., clavulanic acid) to mitigate batch-to-batch variability .
Q. What methodologies are effective for studying its metabolic stability in preclinical models?
- Answer :
- In Vitro Liver Microsomes : Incubate with NADPH-supplemented human/rat microsomes; quantify parent compound degradation via LC-MS/MS .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How can molecular dynamics (MD) simulations elucidate its target-binding dynamics?
- Answer :
- Protocol : Run 100-ns simulations (AMBER/CHARMM force fields) to analyze conformational stability of the dihydropyridin-2-one ring in aqueous vs. membrane-bound environments .
- Output Metrics : Calculate binding free energy (MM-PBSA) and hydrogen bond occupancy with beta-lactamase residues (e.g., Ser70, Lys73) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
